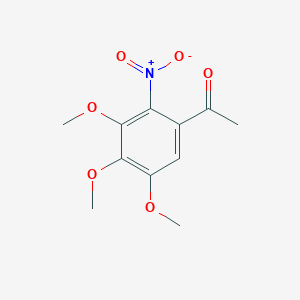

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not detail the synthesis of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" specifically. However, similar compounds are typically synthesized using techniques such as slow evaporation solution growth, as seen in the growth of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.

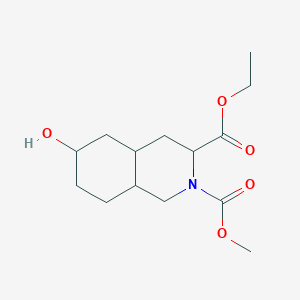

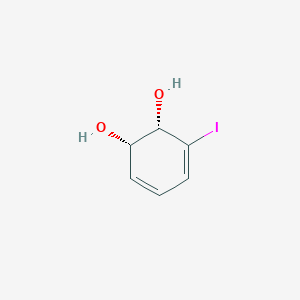

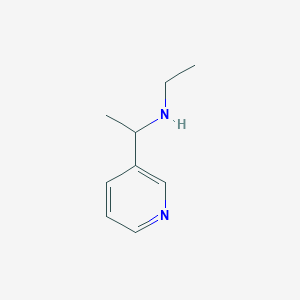

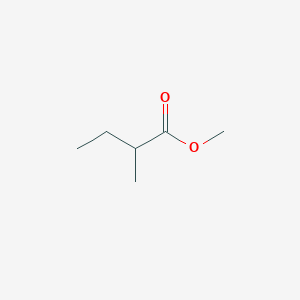

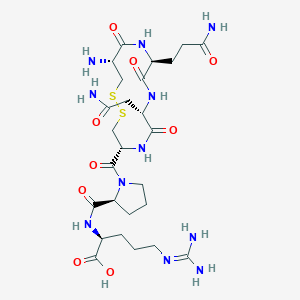

Molecular Structure Analysis

While the exact molecular structure of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" is not analyzed, related compounds have had their structures determined using methods like single crystal X-ray diffraction and optimized using computational methods . These techniques could be used to analyze the molecular structure of the compound .

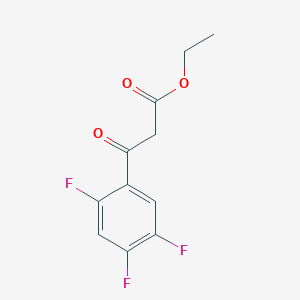

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone." However, the reactivity of similar nitrophenyl ethanone compounds can be inferred from molecular docking studies and analyses of their interactions with other molecules . These studies suggest that the nitro and ethanone groups play a crucial role in the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" are not directly reported. However, related compounds exhibit properties such as thermal stability, optical transparency in certain regions, and non-linear optical properties . For instance, 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone is thermally stable up to 263°C and has a melting point of 170°C . These properties are significant for applications in materials science and could be relevant for the compound of interest as well.

Scientific Research Applications

Analytical Techniques for Nitrophenols Detection

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, as part of the broader category of nitrophenols, is significant in environmental analysis. Nitrophenols, including derivatives similar to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, are identified and quantified in atmospheric samples using advanced analytical techniques such as High Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The detection of nitrophenols is crucial for understanding their distribution, sources, and impacts on the environment, particularly due to their formation from combustion processes and pesticide hydrolysis. The analytical methods are tailored to the specific matrix under investigation, highlighting the importance of versatile and sensitive detection strategies for environmental monitoring (Harrison et al., 2005).

Chemosensors Development

Another application area for compounds like 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is in the development of chemosensors. Recent work has demonstrated the potential of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. These compounds, by virtue of their ability to undergo photochemical reactions, have been utilized in creating sensitive and selective chemosensors for detecting various analytes. The promise shown by these compounds in detecting metal ions, anions, and neutral molecules underscores the expanding role of nitrophenyl derivatives in chemical sensing technologies, which could have implications for environmental monitoring, diagnostics, and industrial applications (Amit et al., 1974).

properties

IUPAC Name |

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVMCSUVRFDCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507145 |

Source

|

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone | |

CAS RN |

54173-39-6 |

Source

|

| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)